Diethyl 2-amino-2'-methyl-5'-oxo-1'-prop-2-enylspiro[chromene-4,4'-pyrrole]-3,3'-dicarboxylate
Overview
Description
Diethyl 1’-allyl-2-amino-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3,4’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a chromene and a pyrrole ring, making it an interesting subject for chemical research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1’-allyl-2-amino-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3,4’-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of chromene derivatives with pyrrole derivatives under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids to facilitate the formation of the spiro linkage. The reaction conditions may include temperatures ranging from 50°C to 150°C and the use of solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1’-allyl-2-amino-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3,4’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl 1’-allyl-2-amino-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3,4’-dicarboxylate derivatives with additional oxo groups, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
Diethyl 1’-allyl-2-amino-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3,4’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Potential pharmacological activities, such as anti-inflammatory and anticancer properties, are being explored.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of diethyl 1’-allyl-2-amino-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3,4’-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Spiro[chromene-pyrrole] derivatives: These compounds share the spiro linkage but may differ in substituents, leading to different biological activities.
Chromene derivatives: Compounds with the chromene ring but without the spiro connection.
Pyrrole derivatives: Compounds with the pyrrole ring but without the spiro connection.
Uniqueness
Diethyl 1’-allyl-2-amino-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3,4’-dicarboxylate is unique due to its specific spiro linkage and the presence of both chromene and pyrrole rings. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
diethyl 2-amino-2'-methyl-5'-oxo-1'-prop-2-enylspiro[chromene-4,4'-pyrrole]-3,3'-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-5-12-24-13(4)16(19(25)28-6-2)22(21(24)27)14-10-8-9-11-15(14)30-18(23)17(22)20(26)29-7-3/h5,8-11H,1,6-7,12,23H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQSVLUGNXOSIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C12C3=CC=CC=C3OC(=C2C(=O)OCC)N)CC=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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